molecular formula C6H4FNO3 B146956 5-Fluoro-2-nitrophenol CAS No. 446-36-6

5-Fluoro-2-nitrophenol

Cat. No.: B146956
CAS No.: 446-36-6
M. Wt: 157.1 g/mol
InChI Key: QQURWFRNETXFTN-UHFFFAOYSA-N
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Description

5-Fluoro-2-nitrophenol: is an organic compound with the molecular formula C6H4FNO3 . It is a fluorinated nitrophenol, characterized by the presence of both a fluorine atom and a nitro group attached to a benzene ring. This compound is a yellow solid at room temperature and is used as an intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Nitration of 3-fluorophenol: One common method involves the nitration of 3-fluorophenol using a mixture of nitric acid and sulfuric acid.

    Hydrolysis of 2,4-difluoronitrobenzene: Another method involves the hydrolysis of 2,4-difluoronitrobenzene under basic conditions.

Industrial Production Methods: The industrial production of 5-Fluoro-2-nitrophenol often employs continuous-flow reactors to enhance reaction efficiency and safety. These reactors provide better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Reduction: Hydrogen gas with palladium catalyst, sodium borohydride.

    Substitution: Amines, thiols, under basic or acidic conditions.

Major Products:

Scientific Research Applications

Organic Synthesis

Key Intermediate for Fine Chemicals
5F2NP serves as a crucial intermediate in the synthesis of various fine chemicals, including herbicides like flumioxazin. Its preparation methods have been optimized to enhance yield and reduce byproducts, making it more suitable for industrial applications. For example, a patented method describes a two-step synthesis involving the reaction of 2,4-difluoronitrobenzene with ammonia to form 5-fluoro-2-nitroaniline, which is then converted to 5F2NP using sulfuric acid and sodium nitrite. This method boasts a high yield of approximately 94.3% with minimal side reactions .

Environmental Remediation

Biodegradation Studies
Recent studies have highlighted the potential of 5F2NP in environmental remediation. Research indicates that filamentous fungi, such as Caldariomyces fumago, can effectively degrade 5F2NP in contaminated environments. In controlled experiments, varying concentrations of 5F2NP were subjected to fungal treatment, showing significant degradation rates over time. For instance, at a concentration of 0.3 mM, measurable degradation was observed within 72 hours . This capability suggests that 5F2NP could be targeted for bioremediation efforts in polluted sites.

Medicinal Chemistry

Potential Biological Activities
The unique chemical structure of 5F2NP positions it as a candidate for developing new therapeutic agents. Its derivatives have been investigated for biological activities, including cytotoxicity against cancer cells. For example, compounds derived from 5F2NP have shown promise as angiogenesis inhibitors and anticancer agents in preliminary studies . While specific mechanisms are still under investigation, the presence of fluorine in its structure may enhance biological activity through increased lipophilicity and altered pharmacokinetics.

Table 1: Synthesis Methods of this compound

Method DescriptionYield (%)ByproductsReaction Time
Hydrolysis of 2,4-difluoronitrobenzene~94.3MinimalShort
Nitration of m-fluorophenolLowMultipleLong

Table 2: Biodegradation of this compound

Fungal StrainInitial Concentration (mM)Degradation Rate (%)Time (hours)
Caldariomyces fumago0.3Significant72

Case Studies

Case Study: Biodegradation Efficacy
In a study examining the biodegradation capacity of Caldariomyces fumago, researchers treated contaminated water samples with varying concentrations of 5F2NP. The results indicated that higher concentrations led to increased degradation efficiency over time, with significant reductions in ecotoxicity levels measured by toxicity units (TUs). After treatment, the average TU for 5F2NP decreased from 29 to approximately 5.23 after 72 hours .

Case Study: Anticancer Activity
A recent investigation into the cytotoxic effects of benzoxazole derivatives synthesized from intermediates like 5F2NP revealed promising anticancer properties against human lung carcinoma cells (A-549). Some derivatives exhibited selective toxicity towards cancer cells while sparing healthy cells, indicating potential therapeutic applications .

Mechanism of Action

The mechanism of action of 5-Fluoro-2-nitrophenol largely depends on its application. In biological systems, it can act as an inhibitor of specific enzymes by binding to their active sites. The presence of the fluorine atom enhances its binding affinity and selectivity towards the target enzyme .

Comparison with Similar Compounds

  • 4-Fluoro-2-nitrophenol
  • 3-Fluoro-4-nitrophenol
  • 2-Chloro-4-nitrophenol

Comparison: 5-Fluoro-2-nitrophenol is unique due to the position of the fluorine and nitro groups on the benzene ring, which influences its reactivity and physical properties. Compared to its analogs, it often exhibits higher reactivity in nucleophilic substitution reactions and better stability under various conditions .

Biological Activity

5-Fluoro-2-nitrophenol (5F2NP) is a chemical compound with significant biological activity, particularly in the context of its potential applications in pharmaceuticals and environmental science. This article explores its synthesis, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Synthesis

This compound is characterized by a nitro group and a fluorine atom attached to a phenolic ring. Its molecular formula is C6H4FNO3C_6H_4FNO_3 with a molecular weight of approximately 173.1 g/mol. The synthesis typically involves nitration of 5-fluorophenol using a mixture of sulfuric and nitric acids under controlled conditions, which allows for selective introduction of the nitro group at the ortho position.

Anticancer Properties

Recent studies have demonstrated that 5F2NP exhibits cytotoxicity against various cancer cell lines. For instance, research indicates that derivatives of this compound show promising activity against lung cancer cells (A549) with significant reductions in cell viability observed at concentrations as low as 10 µM. This suggests a potential mechanism for anticancer drug development .

Table 1: Cytotoxicity of this compound Derivatives

CompoundCell LineConcentration (µM)% Cell Viability
5F2NPA54910~40%
5F2NPHepaRG10Non-toxic

The mechanism underlying the cytotoxic effects of 5F2NP appears to involve the induction of apoptosis in cancer cells. Studies suggest that it may disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death . The presence of the fluorine atom enhances its lipophilicity, potentially facilitating better cellular uptake.

Environmental Impact

This compound also plays a role in environmental chemistry, particularly in the degradation processes of nitrophenolic compounds. Research has shown that it can be biodegraded by specific microbial strains, which can be harnessed for bioremediation efforts .

Table 2: Biodegradation Rates of Nitrophenols

CompoundDegradation Rate (%)Microbial Strain Used
p-Nitrophenol85Aerobic Granules
This compound70Mixed Culture

Case Studies

  • Anticancer Activity Study : A study published in MDPI evaluated various derivatives of fluoro-nitrophenols, including 5F2NP, for their anticancer properties. The results indicated that compounds with fluorine substitutions showed enhanced efficacy against lung cancer cells compared to their non-fluorinated counterparts .
  • Environmental Bioremediation : Another case study focused on the biodegradation capabilities of aerobic granules in treating wastewater containing nitrophenols. The study found that these granules effectively reduced concentrations of both p-nitrophenol and this compound, highlighting its potential for environmental cleanup applications .

Q & A

Basic Research Questions

Q. What are the established synthetic routes and purification methods for 5-Fluoro-2-nitrophenol?

  • Methodological Answer : The compound is typically synthesized via nitration of fluorophenol derivatives under controlled acidic conditions. Purification is achieved through recrystallization using solvents like ethanol or methanol, as evidenced by its reported melting point (34–37°C) . For custom synthesis, intermediates such as (3-Fluoro-4-nitrophenyl)methanol may be utilized, requiring precise temperature control (mp: 93–94°C) .

Q. Which spectroscopic and chromatographic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • IR Spectroscopy : Identifies functional groups (e.g., nitro and hydroxyl groups) through characteristic absorption bands .
  • 19F-NMR : Provides specificity for fluorine-containing metabolites, with detection limits as low as 1 µM in biological studies .
  • Gas Chromatography (GC) : Kovats retention indices under isothermal conditions (non-polar columns) are recommended for reproducibility .

Q. What thermodynamic data (e.g., phase change properties) are available for this compound?

  • Methodological Answer : NIST-curated databases report phase change data, including sublimation enthalpy and vapor pressure, critical for modeling reaction kinetics. Cross-validate with IR spectra and mass fragmentation patterns (electron ionization) for accuracy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Impervious gloves, safety glasses, and self-contained breathing apparatus to avoid inhalation .
  • Spill Management : Immediate containment with inert absorbents to prevent environmental contamination (e.g., watercourse entry) .
  • Toxicological Screening : Refer to Agency for Toxic Substances and Disease Registry (ATSDR) guidelines for acute exposure limits .

Advanced Research Questions

Q. How does this compound function in synthesizing advanced polymers for gas separation membranes?

  • Methodological Answer : The compound reacts with rigid tetraarylimidazole structures (e.g., PMOPPP) to form dinitro derivatives (PMNPPP), which enhance thermal stability and gas selectivity. Reaction conditions (e.g., stoichiometric ratios, solvent polarity) must be optimized to avoid side reactions .

Q. What role does 19F-NMR play in studying the metabolic pathways of this compound derivatives?

  • Methodological Answer : 19F-NMR enables real-time tracking of fluorinated metabolites (e.g., 5-fluoro-2-glutathionyl-nitrobenzene) in proximal tubular biotransformation studies. Detection thresholds as low as 1 µM allow for precise quantification in biological matrices .

Q. How should researchers address contradictions in reported physicochemical data (e.g., melting points)?

  • Methodological Answer :

  • Cross-Validation : Compare data from multiple sources (e.g., NIST, TCI) and assess purity levels (e.g., 98% vs. 99%) .
  • Replication Studies : Reproduce synthesis under standardized conditions to isolate variables (e.g., solvent purity, heating rates).
  • Framework Application : Use FINER criteria (Feasibility, Novelty, Ethics) to evaluate study reliability .

Q. What strategies enhance regioselectivity in electrophilic substitution reactions involving this compound?

  • Methodological Answer :

  • Directing Groups : The nitro group meta-directs electrophiles, while the fluorine ortho/para-directs. Computational modeling (e.g., DFT) predicts dominant reaction pathways.
  • Comparative Analysis : Benchmark against analogues like 4-Fluoro-2-nitrophenol (mp: 75–77°C) to assess substituent effects .

Q. How can environmental degradation pathways of this compound be systematically investigated?

  • Methodological Answer :

  • Photolysis Studies : Expose the compound to UV light and analyze intermediates via LC-MS.
  • Ecotoxicity Assays : Use OECD guidelines to assess aquatic toxicity, referencing ATSDR’s health effect studies for risk modeling .

Properties

IUPAC Name

5-fluoro-2-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4FNO3/c7-4-1-2-5(8(10)11)6(9)3-4/h1-3,9H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQURWFRNETXFTN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO3
Source PubChem
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DSSTOX Substance ID

DTXSID40196239
Record name 5-Fluoro-2-nitrophenol
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Molecular Weight

157.10 g/mol
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CAS No.

446-36-6
Record name 5-Fluoro-2-nitrophenol
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Synthesis routes and methods I

Procedure details

159.1 g (1 mol) of 2,4-difluoronitrobenzene and 550 g of water are initially introduced and are heated to 55° C. With vigorous stirring, 241.2 g (2.15 mol) of 50% strength potassium hydroxide solution are added dropwise over 4 hours and the temperature is maintained at 55° C. (exothermic reaction). Stirring is then continued for another 2 hours at this temperature. The pH is then adjusted to 4.3 (25° C.) using 88 g of sulfuric acid, and 74.1 g of calcium hydroxide are added. The pH is readjusted to 5.0 and the introduction of steam is started. During distillation the pH is decreased from 5 to 1.5 by dropwise addition of sulfuric acid. The product is isolated by cooling and filtering the distillate. After drying, 117.9 g (0.750 mol, 75% of theory) of bright yellow 2-nitro-5-fluorophenol is obtained, which is more than 99.9% pure according to GC and HPLC (solidification point 32.1° C.).
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Synthesis routes and methods II

Procedure details

59.1 g (1 mol) of 2,4-difluoronitrobenzene and 300 g of water are initially introduced and 52.7 g (2.2 mol) of 50% strength lithium hydroxide solution are added dropwise at 45° C. The temperature is allowed to rise to 55° C. as a result of the exothermic reaction. After the end of this addition (5 hours) 60.1 g of silicon dioxide (Aerosil) are added and the pH is adjusted to 1.5 with sulfuric acid. The product is distilled over by the introduction of steam and isolated as described in example 1. 115.5 g (0.735 mol, 74% of theory) of 2-nitro-5-fluorophenol are obtained, which do not differ from the material prepared by example 1 with respect to purity.
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59.1 g
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Synthesis routes and methods III

Procedure details

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Synthesis routes and methods IV

Procedure details

In this example, the stirrer described in Example 1 was introduced via an axial face seal into an otherwise commercially available PTFE reactor, the axial face seal being made of α-silicon carbide. Instead of Asplit FN, Asplit CN and, as the shaft material, CFP (carbon fiber-reinforced plastic based on phenolic resin) were employed. 119.4 g (0.75 mol) of 2,4-difluoronitro-benzene were initially introduced into the PTFE reactor, 104.8 g (1.566 mol) of potassium hydroxide (85% strength) in 300 g of water were added dropwise at 55° C. in the course of 4 hours, and the temperature was then increased to 60° C. Specimens (stainless steel V4A) of material No. 1.4571 were positioned in the liquid and in the vapor space. After the end of the reaction, 96% strength sulfuric acid was added until pH 2.3 was reached and, as a fluoride-trapping agent, 40 g of highly disperse silicic acid (Aerosil®) and 38.0 g of calcium hydroxide were added, a pH of 4.2 being established. Introduction of steam was started, after which 5-fluoro-2-nitrophenol was distilled off with the steam. During the steam distillation, the pH was reduced to 1.5 in the course of 1.5 hours by means of 96% strength sulfuric acid, and was then kept at this value. The distillate was cooled to 10° C. and then filtered. 91.9 g (0.58 mol, 78%) of 5-fluoro-2-nitrophenol were obtained as a yellow solid. After the experiment had been repeated several times, the stirrer proved to be unchanged. Specimens of materials 1.4462 and 1.4539 showed uniform attack (integral rates of removal of material of between 1 and 6 mm/a) and partial pitting corrosion and stress corrosion cracking after an exposure time of only 50 hours.
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PTFE
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119.4 g
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104.8 g
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300 g
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Retrosynthesis Analysis

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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